molecular formula C20H23NO5 B14484100 4-Nitrophenyl 4-(heptyloxy)benzoate CAS No. 65435-70-3

4-Nitrophenyl 4-(heptyloxy)benzoate

Cat. No.: B14484100
CAS No.: 65435-70-3
M. Wt: 357.4 g/mol
InChI Key: OWJHGHGNMQAZTD-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-(heptyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a heptyloxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-nitrophenol with 4-(heptyloxy)benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-(heptyloxy)benzoic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-Aminophenyl 4-(heptyloxy)benzoate.

    Hydrolysis: 4-Nitrophenol and 4-(heptyloxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 4-(heptyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying esterification and hydrolysis reactions.

    Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.

    Medicine: Potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 4-nitrophenol and 4-(heptyloxy)benzoic acid. The nitro group can also undergo reduction or substitution reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Another ester with a nitrophenyl group, commonly used in enzyme assays.

    4-Nitrophenyl benzoate: Similar structure but lacks the heptyloxy group, used in studying ester hydrolysis.

    4-Nitrophenyl 4-(methoxy)benzoate: Contains a methoxy group instead of a heptyloxy group, used in similar applications.

Uniqueness

4-Nitrophenyl 4-(heptyloxy)benzoate is unique due to the presence of the heptyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery systems and materials science.

Properties

CAS No.

65435-70-3

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(4-nitrophenyl) 4-heptoxybenzoate

InChI

InChI=1S/C20H23NO5/c1-2-3-4-5-6-15-25-18-11-7-16(8-12-18)20(22)26-19-13-9-17(10-14-19)21(23)24/h7-14H,2-6,15H2,1H3

InChI Key

OWJHGHGNMQAZTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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